molecular formula C15H11FN2O4 B2859146 2-(2-Fluoro-5-nitrophenyl)-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3-dione CAS No. 342412-84-4

2-(2-Fluoro-5-nitrophenyl)-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3-dione

Cat. No. B2859146
CAS RN: 342412-84-4
M. Wt: 302.261
InChI Key: GQGWKBHKXJCSDL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-Fluoro-5-nitrophenyl)-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3-dione is a useful research compound. Its molecular formula is C15H11FN2O4 and its molecular weight is 302.261. The purity is usually 95%.
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Scientific Research Applications

Photocyclization Studies

Photocyclization of halo-substituted compounds, including those related to 2-(2-Fluoro-5-nitrophenyl)-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3-dione, has been a subject of interest in organic chemistry. In a study by Košmrlj and Šket (2007), the photochemical behavior of 2-halo-substituted 1,3-diarylpropan-1,3-diones was explored, revealing that cyclization to flavones was a prominent reaction pathway for certain derivatives. This research highlights the potential of such compounds in synthetic organic chemistry, particularly in the formation of flavones through photocyclization processes (Košmrlj & Šket, 2007).

Synthetic Methodologies

The synthesis and reactivity of compounds containing the nitro-activated aromatic fluorine, akin to the core structure of this compound, have been extensively studied. Hashimoto et al. (2004) reported on the construction of strained trans-5,6-ring systems by displacing a nitro-activated aromatic fluorine, which is a critical step in synthesizing complex tetracyclic compounds. This research could provide a foundation for understanding the synthetic routes applicable to the production and manipulation of this compound derivatives (Hashimoto et al., 2004).

Bioorganic Applications

The investigation into hybrid compounds that contain both chalcone and methanoisoindole units, similar to this compound, has shown promising results in bioorganic chemistry. Kocyigit et al. (2017) synthesized a series of new derivatives and evaluated their anticancer, antimicrobial activities, and carbonic anhydrase inhibition profiles. This study demonstrates the potential biomedical applications of such compounds, including their use in developing new therapeutic agents (Kocyigit et al., 2017).

properties

IUPAC Name

4-(2-fluoro-5-nitrophenyl)-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11FN2O4/c16-10-4-3-9(18(21)22)6-11(10)17-14(19)12-7-1-2-8(5-7)13(12)15(17)20/h1-4,6-8,12-13H,5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQGWKBHKXJCSDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C=CC1C3C2C(=O)N(C3=O)C4=C(C=CC(=C4)[N+](=O)[O-])F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11FN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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